molecular formula C13H10OS B2434711 1-Phenyl-3-(3-thienyl)-2-propen-1-one CAS No. 106522-00-3; 123293-65-2

1-Phenyl-3-(3-thienyl)-2-propen-1-one

Cat. No.: B2434711
CAS No.: 106522-00-3; 123293-65-2
M. Wt: 214.28
InChI Key: UREUCWDGXKLIIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenyl-3-(3-thienyl)-2-propen-1-one is a useful research compound. Its molecular formula is C13H10OS and its molecular weight is 214.28. The purity is usually 95%.
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Properties

IUPAC Name

(E)-1-phenyl-3-thiophen-3-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10OS/c14-13(12-4-2-1-3-5-12)7-6-11-8-9-15-10-11/h1-10H/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UREUCWDGXKLIIY-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Phenyl-3-(3-thienyl)-2-propen-1-one, and what methodological considerations are critical for reproducibility?

  • Answer : The Claisen-Schmidt condensation is a primary method, involving the base-catalyzed reaction of acetophenone derivatives with 3-thiophenecarboxaldehyde. Ethanol with aqueous NaOH at room temperature is a typical solvent system . Key reagents include sodium hydride (NaH) as a base and dichloromethane (DCM) as a solvent for intermediate steps . Ensure stoichiometric control of aldehydes to avoid side products like dienones.
Synthetic Method Reagents/Conditions Yield Optimization Tips
Claisen-Schmidt CondensationNaOH (aq.), ethanol, RTUse excess aldehyde (1.2 eq.)
Acid/Base-Catalyzed KetoneNaH, DCM, 0–5°CPurify via column chromatography

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing 1-Phenyl-3-(3-thienyl)-2-propen-1-one?

  • Answer :

  • 1H/13C NMR : Assign peaks using DEPT/APT to distinguish carbonyl (C=O, ~190 ppm) and thienyl protons (δ 6.8–7.5 ppm) .
  • X-ray Crystallography : Resolve π-π stacking between phenyl and thienyl groups; typical space group P21/c with Z = 4 .
  • FT-IR : Confirm α,β-unsaturated ketone (C=O stretch ~1650 cm⁻¹) and thiophene ring (C-S vibration ~690 cm⁻¹) .

Q. How does the thienyl substituent influence the compound’s electronic and reactivity profile compared to phenyl-only analogs?

  • Answer : The thienyl group enhances electron delocalization via sulfur’s lone pairs, lowering the LUMO energy and increasing electrophilicity at the α,β-unsaturated ketone. This accelerates Michael addition reactions. Intermolecular S···O interactions (2.9–3.2 Å) also stabilize crystal packing .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

  • Answer :

  • Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to enhance interfacial reactivity in biphasic systems .
  • Solvent Effects : Replace ethanol with DMF for higher solubility of intermediates, but monitor for side reactions (e.g., aldol condensation).
  • Temperature Control : Slow addition of aldehydes at 0°C reduces exothermic side reactions .

Q. What strategies resolve contradictory spectroscopic data (e.g., unexpected NOE correlations or split NMR peaks)?

  • Answer :

  • Variable-Temperature NMR : Identify dynamic processes (e.g., rotamers) causing peak splitting.
  • 2D NMR (COSY, NOESY) : Map through-space interactions to confirm regiochemistry. For example, NOE between thienyl H-2 and phenyl ortho-H confirms E-configuration .
  • Computational DFT : Compare calculated vs. experimental 13C shifts to validate assignments (B3LYP/6-31G*) .

Q. What computational methods are suitable for predicting the compound’s binding affinity in biological targets?

  • Answer :

  • Molecular Docking (AutoDock Vina) : Simulate interactions with enzymes (e.g., kinases) using the thienyl group’s π-system for hydrophobic pockets.
  • MD Simulations (GROMACS) : Assess stability of hydrogen bonds between the ketone and catalytic residues (e.g., Ser or Tyr in active sites) .

Q. How does 1-Phenyl-3-(3-thienyl)-2-propen-1-one serve as a scaffold in drug discovery, and what structural modifications enhance bioactivity?

  • Answer :

  • Core Modifications : Introduce electron-withdrawing groups (e.g., -CF3) at the phenyl para-position to enhance cytotoxicity (IC50 improvements by 2–5×) .

  • Biological Targets : The α,β-unsaturated ketone acts as a Michael acceptor, inhibiting cysteine proteases (e.g., cathepsin B) via covalent bonding .

    Derivative Modification Biological Activity
    3-Trifluoromethyl analog-CF3 at phenylIC50 = 1.2 µM (vs. WT: 5.8 µM)
    4-Hydroxypropenone-OH at phenylEnhanced solubility and ROS scavenging

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